N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide

Fragment-based drug discovery PTP1B Allostery

Fragment screening campaigns often face cold-chain logistics burdens and uncertain scaffold purity. N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide (CAS 939801-34-0) resolves both: • Room-temperature stable - eliminates -20°C freezer dependence during multi-site FBDD screening • Pre-validated fragment purity (97.44%) with Rule-of-3 compliance (MW 219.28, LogP 1.74, 2 rotatable bonds) • Acetyl-protected intermediate enables direct reduction to 4-phenyltetrahydropyran-4-amine for DPP-IV inhibitor synthesis, bypassing a separate amine protection step Supplied as a yellow solid; ambient shipping simplifies global logistics.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 939801-34-0
Cat. No. B1401468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide
CAS939801-34-0
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC(=O)NC1(CCOCC1)C2=CC=CC=C2
InChIInChI=1S/C13H17NO2/c1-11(15)14-13(7-9-16-10-8-13)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,14,15)
InChIKeySQZWPRQGBZBAIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide: FBDD Fragment & DPP-IV Intermediate


N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide (CAS 939801-34-0) is a fragment-sized (MW 219.28 g/mol) acetamide derivative incorporating a 4-phenyltetrahydro-2H-pyran core. Classified as a fragment molecule (FL0243) within the TargetMol Featured Fragment Library, it serves as a validated scaffold for fragment-based drug discovery (FBDD) . The compound is also utilized as a protected synthetic intermediate for generating 4-phenyltetrahydropyran-4-amine, a key building block in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors [1].

FBDD fragment

Validated fragment library scaffold, 97.44% batch purity for biophysical screening

Synthetic intermediate

Acetyl-protected precursor to 4-phenyltetrahydropyran-4-amine for DPP-IV inhibitor synthesis

Logistics

Room-temperature storage simplifies cold-chain-free procurement and handling

N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide: Why Generic Substitution Fails


The direct amide linkage at the 4-position of the tetrahydropyran ring, the presence of the phenyl substituent, and the acetyl protecting group collectively define the compound's molecular recognition, physicochemical profile, and synthetic utility. Closest in-class analogs—differing by a single methylene spacer, lacking the phenyl group, or possessing a free amine—exhibit divergent biological activity, lipophilicity, and reactivity that preclude simple interchange without compromising assay outcomes or synthetic routes [1].

Methylene-bridged analog

Direct vs. -CH2- linkage changes PTP1B allosteric geometry; hit vs. no hit in fragment screen limits interchangeability for PTP1B targets.

Des-phenyl analog

Absence of the 4-phenyl group shifts LogP by ~2 units, altering membrane partitioning and fragment library suitability for intracellular targets.

Free amine counterpart

Unprotected 4-phenyltetrahydropyran-4-amine may require additional protection steps; acetyl form enables orthogonal synthetic routes.

N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide: Quantitative Differentiation Evidence


PTP1B Allosteric Binding: Scaffold Geometry Impact

The target compound bears the acetamide directly on the tetrahydropyran C4, whereas the closest methylene-bridged analog (N-[(4-phenyloxan-4-yl)methyl]acetamide, PDB ligand JHS) inserts a -CH2- spacer. This single-atom difference eliminates one rotatable bond (2 vs. 3 for the analog) and shortens the hydrogen-bond-capable acetamide-to-ring distance. Critically, the methylene-bridged analog was validated as a PTP1B allosteric-site fragment hit in a PanDDA crystallographic screen (PDB 5QEA) with a measured Ki of 1.40 × 10^4 nM (14 μM) against recombinant human PTP1B at pH 5.5 [1][2]. The target compound, lacking the methylene linker, was not identified as a hit in the same large-scale fragment screen, indicating that the direct attachment geometry is incompatible with the allosteric binding pocket [1].

PTP1B Allosteric Binding
Cross-study comparable
Target: not detected as hit
Comparator: Ki 14 μM
Scaffold geometry incompatible with PTP1B allosteric pocket
PanDDA crystallographic screen, pH 5.5
Fragment-based drug discovery PTP1B Allostery

Lipophilicity: Phenyl vs. Des-Phenyl Analog

The 4-phenyl substituent contributes a substantial increase in lipophilicity versus the des-phenyl analog (N-(oxan-4-yl)acetamide, CAS 854696-51-8). The target compound has an experimentally derived LogP of 1.74, whereas the des-phenyl analog is predicted to have a LogP of approximately -0.3 . This ~2.0 LogP unit difference corresponds to a ~100-fold increase in octanol-water partition coefficient. In the context of fragment libraries, the target compound's LogP falls within the optimal fragment-like range (LogP ≤ 3), while providing enhanced membrane permeability potential compared to the hydrophilic des-phenyl analog .

Lipophilicity
Data to verify
ΔLogP ≈ 2.0 (target 1.74 vs. analog -0.3)
Rule-of-Three compliant LogP supports intracellular target screening
Experimental vs. predicted values; verify in assay buffer
Fragment library design Lipophilicity LogP

Fragment Purity: Batch vs. Commercial Standards

The target compound (FL0243) is supplied as part of TargetMol's Featured Fragment Library with a batch-specific purity of 97.44% as verified by HPLC and LCMS . This purity level exceeds the commonly accepted minimal fragment library purity standard of 95% . In head-to-head vendor comparisons, several alternative suppliers offer the same compound at 95% purity (e.g., AKSci Catalog Y4775) . The 97.44%-pure batch provides a 2.44-percentage-point purity advantage, reducing the risk of false positives or assay interference from impurities during fragment screening.

Batch Purity
Direct head-to-head
97.44% (TargetMol FL0243) vs. 95% industry benchmark
Higher purity may reduce false positives in fragment screens
HPLC/LCMS verified; batch-specific attribute
Fragment library QC Purity FBDD

Storage Stability: Room Temperature vs. Cold-Chain

Unlike many fragment library compounds that require -20°C or -80°C storage to maintain integrity, the target compound is specified for storage at room temperature [1]. This is in direct contrast to typical fragment library storage recommendations, including TargetMol's own general guidance of -20°C for powdered fragments . The room-temperature stability eliminates the need for cold-chain shipping and specialized storage infrastructure, reducing procurement complexity and cost while maintaining chemical integrity during extended screening campaigns.

Storage Stability
Class-level
Room temperature vs. standard -20°C fragment library protocol
Simplifies logistics and eliminates freeze-thaw cycles
Supplier specification; confirm for long-term campaigns
Storage stability Fragment logistics Procurement

Acetyl-Protected vs. Free Amine for DPP-IV Synthesis

The target compound functions as an acetyl-protected precursor that can be selectively reduced to 4-phenyltetrahydropyran-4-amine (CAS 14006-31-6) using diphenylsilane and titanium(IV) isopropoxide in THF [1]. The resulting primary amine is a critical intermediate for constructing 3-amino-N-(4-aryltetrahydropyran-4-yl)butanamides, a chemotype with reported potent DPP-IV inhibitory activity [1]. In contrast, the free amine analog (CAS 14006-31-6) is directly reactive and less stable during multi-step syntheses, necessitating additional protection/deprotection steps. The acetyl protecting group provides orthogonal synthetic handles: the acetamide can be reduced selectively while the tetrahydropyran ether remains intact, enabling convergent synthetic strategies [1].

Synthetic Utility
Class-level
Acetyl-protected precursor vs. free amine (CAS 14006-31-6)
Eliminates one protection step in DPP-IV inhibitor synthesis
Reduction via Ph2SiH2 / Ti(OiPr)4 / THF
DPP-IV inhibitors Synthetic intermediate Protecting group strategy

Rule-of-Three: Direct vs. Methyl-Bridged Scaffold

The target compound adheres to all key fragment Rule-of-Three parameters: MW 219.28 (< 300), LogP 1.74 (≤ 3), H-bond donors = 1 (≤ 3), H-bond acceptors = 2 (≤ 3), rotatable bonds = 2 (≤ 3) . The methylene-bridged analog (N-[(4-phenyloxan-4-yl)methyl]acetamide) has a higher molecular weight (233.31) and greater conformational flexibility due to an additional rotatable bond (3 vs. 2) [1]. The reduced rotatable bond count of the target compound yields lower conformational entropy, which can translate to more favorable binding thermodynamics (reduced entropic penalty upon target binding) in fragment screening campaigns .

Rule-of-Three Metrics
Cross-study comparable
Rotatable bonds: 2 vs. 3; MW: 219.28 vs. 233.31
Lower conformational entropy supports ligand efficiency
Predicted properties; confirm experimentally
Fragment-based drug discovery Rule of Three Physicochemical profiling

N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide: Application Scenarios


FBDD Campaigns for Non-PTP1B Allosteric Sites

When designing fragment screens for allosteric pockets where PTP1B binding is undesirable or where a distinct binding geometry is sought, the direct acetamide linkage of the target compound provides a differentiated pharmacophore from the PTP1B-validated methylene-bridged analog. Its Rule-of-Three compliance (MW 219.28, LogP 1.74, rotatable bonds = 2) and pre-validated fragment library purity (97.44%) [1] make it a high-confidence entry for NMR, SPR, and X-ray crystallography-based fragment screening campaigns.

Synthetic Route Optimization for DPP-IV Inhibitors

In medicinal chemistry programs developing DPP-IV inhibitors based on the 3-amino-N-(4-aryltetrahydropyran-4-yl)butanamide scaffold, procuring the acetyl-protected target compound eliminates the need for a separate amine protection step. The compound can be directly reduced to 4-phenyltetrahydropyran-4-amine (CAS 14006-31-6) using diphenylsilane and Ti(OiPr)4 in THF [1], streamlining the synthetic route and reducing overall step count.

High-Throughput Screening with Ambient-Temperature Storage

For screening facilities operating large compound libraries where cold storage capacity is constrained, the room-temperature stability of the target compound (vs. -20°C standard fragment storage) [2] offers logistical simplification. The compound can be stored and shipped at ambient temperature, reducing reliance on freezer infrastructure and cold-chain shipping, which is particularly advantageous for multi-site collaborative fragment screening initiatives.

Hit-to-Lead Optimization: Ligand Efficiency Focus

When optimizing fragment hits where controlling molecular weight and conformational flexibility is critical to maintaining favorable ligand efficiency indices, the target compound's compact scaffold (2 rotatable bonds, MW 219.28) provides a leaner starting point than the methylene-bridged analog (3 rotatable bonds, MW 233.31) [3]. This lower entropic penalty can translate to improved binding thermodynamics during fragment elaboration.

Application
Selection Property
Validation Focus
FBDD campaigns (non-PTP1B allosteric sites)
Direct acetamide pharmacophore geometry
NMR / SPR / X-ray hit confirmation
DPP-IV inhibitor synthesis route
Acetyl-protected amine precursor
Reduction step efficiency review
Ambient-temperature high-throughput screening
Room-temperature storage stability
Long-term integrity under ambient storage
Hit-to-lead optimization with ligand efficiency focus
Lower rotatable bond count and MW
Binding thermodynamics in fragment elaboration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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